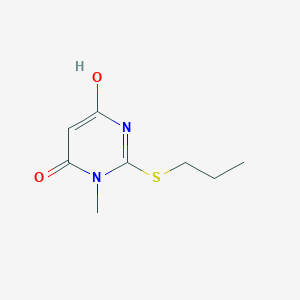
6-hydroxy-3-methyl-2-(propylthio)-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-hydroxy-3-methyl-2-(propylthio)-4(3H)-pyrimidinone, commonly known as PMP, is a pyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PMP exhibits a wide range of biological activities, making it a promising candidate for the development of novel drugs.
Mecanismo De Acción
The exact mechanism of action of PMP is not fully understood, but it is believed to act by modulating various signaling pathways involved in cell growth and survival. PMP has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
PMP has been found to have a wide range of biochemical and physiological effects, including the inhibition of reactive oxygen species (ROS) production, the modulation of inflammatory cytokines, and the inhibition of angiogenesis. PMP has also been shown to enhance the activity of antioxidant enzymes, leading to increased cellular protection against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PMP has several advantages as a research tool, including its low toxicity and high solubility in water. However, its limited stability and short half-life in vivo can make it challenging to use in experiments. Additionally, the high cost of synthesis can limit its accessibility for some researchers.
Direcciones Futuras
There are several future directions for research on PMP, including the development of novel derivatives with improved stability and efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of PMP and to identify its potential therapeutic applications in various diseases. The use of PMP in combination with other drugs or therapies may also be explored to enhance its effectiveness.
Métodos De Síntesis
The synthesis of PMP involves the reaction of 2-amino-4-methyl-6-propylthiopyrimidine with hydrogen peroxide in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain PMP in high yield and purity.
Aplicaciones Científicas De Investigación
PMP has been extensively studied for its various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential chemotherapeutic agent. PMP has also been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
6-hydroxy-3-methyl-2-propylsulfanylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-3-4-13-8-9-6(11)5-7(12)10(8)2/h5,11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUMDBNIXUEUOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=CC(=O)N1C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

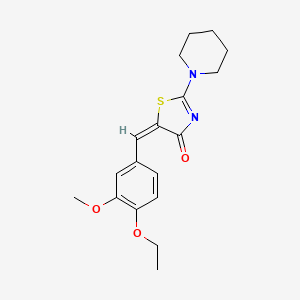
![N-[3-(1H-indol-2-yl)phenyl]-1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinecarboxamide](/img/structure/B6103816.png)
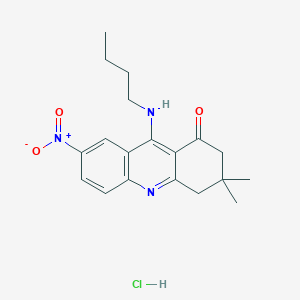
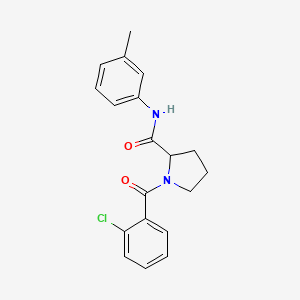
![2-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6103823.png)
![N,N-diethyl-2-[(1-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6103826.png)
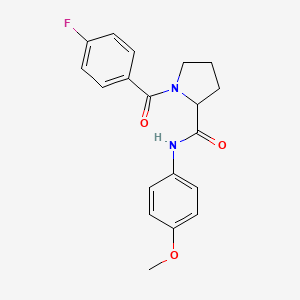
![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-(2-phenylethyl)morpholine](/img/structure/B6103858.png)
![(3-chlorobenzyl){[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B6103863.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(5-hydroxy-2-methylphenyl)benzamide](/img/structure/B6103866.png)
![1-[2-(4-morpholinyl)ethyl]-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone](/img/structure/B6103870.png)
![N-{3-oxo-3-[(4-pyridinylmethyl)amino]propyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6103876.png)
![2-benzyl-4-[(4-pyridinylthio)acetyl]morpholine](/img/structure/B6103877.png)
![5-bromo-2-chloro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B6103883.png)